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molecular formula C9H5Cl2N3 B8479832 4-Chloro-6-(2-chloro-pyridin-3-yl)-pyrimidine

4-Chloro-6-(2-chloro-pyridin-3-yl)-pyrimidine

Cat. No. B8479832
M. Wt: 226.06 g/mol
InChI Key: NDUZYQYSEALPEU-UHFFFAOYSA-N
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Patent
US07880000B2

Procedure details

4-Chloro-6-(2-chloro-pyridin-3-yl)-pyrimidine (450 mg, 1.99 mmol), methylamine hydrochloride (202 mg, 2.99 mmol), K2CO3 (550 mg, 3.98 mmol) and DMSO (3.0 mL) were combined. The mixture was heated overnight at 80° C. in a sealed tube. The cooled mixture was diluted with water (300 mL) and the resulting solid was filtered, washed with water and dried to yield the title compound. MS m/z=221 [M+1]+. Calc'd for C10H9ClN4: 220.66.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step Two
Name
Quantity
550 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[C:9]([Cl:14])=[N:10][CH:11]=[CH:12][CH:13]=2)[N:5]=[CH:4][N:3]=1.Cl.[CH3:16][NH2:17].C([O-])([O-])=O.[K+].[K+].CS(C)=O>O>[Cl:14][C:9]1[C:8]([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:17][CH3:16])[CH:7]=2)=[CH:13][CH:12]=[CH:11][N:10]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)C=1C(=NC=CC1)Cl
Step Two
Name
Quantity
202 mg
Type
reactant
Smiles
Cl.CN
Step Three
Name
Quantity
550 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C1=CC(=NC=N1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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